

CAY10404: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	CAY10404
CAS No.:	340267-36-9
Cat. No.:	B1668644

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10404 is a potent and highly selective diarylisoxazole-based inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a target in various pathological conditions, including cancer. This technical guide provides an in-depth overview of the chemical and physical properties of **CAY10404**, its mechanism of action, and detailed experimental protocols for its application in both in vitro and in vivo research settings. The information presented herein is intended to support researchers and drug development professionals in utilizing **CAY10404** as a pharmacological tool to investigate the roles of COX-2 in health and disease.

Chemical and Physical Properties

CAY10404, with the CAS number 340267-36-9, is a synthetic small molecule with a molecular formula of $C_{17}H_{12}F_3NO_3S$ and a molecular weight of 367.34 g/mol ^[1] Its chemical structure is characterized by a central isoxazole ring substituted with phenyl, trifluoromethyl, and methylsulfonylphenyl groups. This structural arrangement contributes to its high affinity and selectivity for the COX-2 enzyme.

Table 1: Chemical Identifiers and Properties of **CAY10404**

Property	Value
CAS Number	340267-36-9[1][2][3][4][5]
IUPAC Name	3-(4-(Methylsulfonyl)phenyl)-4-phenyl-5-(trifluoromethyl)isoxazole[5]
Molecular Formula	C ₁₇ H ₁₂ F ₃ NO ₃ S[1][4]
Molecular Weight	367.34 g/mol [1][4]
SMILES	CS(=O)(=O)c1ccc(cc1)-c1noc(c1-c1ccccc1)C(F)(F)F[1]
Appearance	White to off-white solid[4]

Table 2: Physical Properties of **CAY10404**

Property	Value
Solubility	DMF: 21 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL DMSO: 17 mg/mL Ethanol: 17 mg/mL
Stability	Stable for at least 4 years when stored as directed.[3]
Storage	Store at -20°C[1]

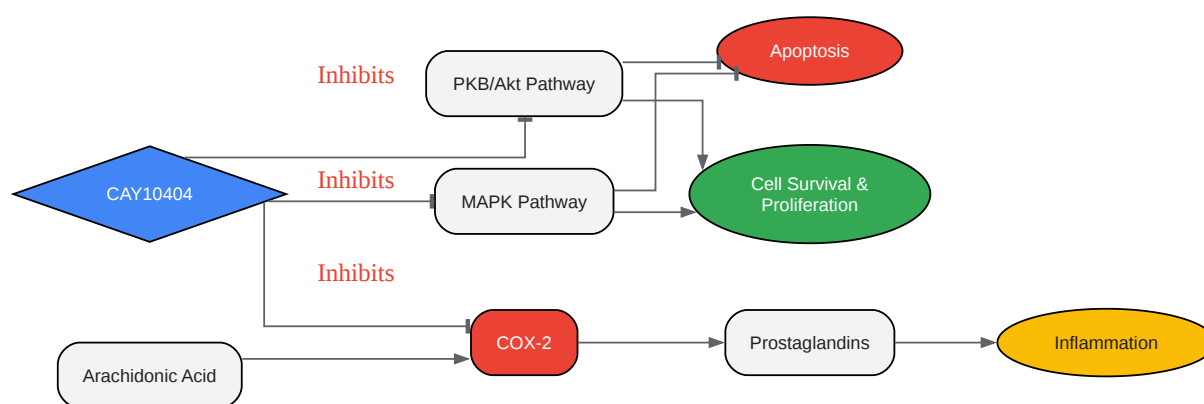
Note: Melting point and boiling point data are not readily available in the public domain.

Mechanism of Action and Biological Activity

CAY10404 is a potent and highly selective inhibitor of the COX-2 enzyme, with a reported IC₅₀ (half-maximal inhibitory concentration) of 1 nM.[4] Its selectivity for COX-2 over COX-1 is exceptionally high, with a selectivity index greater than 500,000.[4] The cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is an inducible enzyme that is

upregulated at sites of inflammation. The high selectivity of **CAY10404** for COX-2 minimizes the risk of side effects associated with the inhibition of COX-1, such as gastrointestinal complications.

Beyond its anti-inflammatory properties, **CAY10404** has been shown to inhibit the PKB/Akt and MAPK signaling pathways.[1][4] These pathways are crucial for cell survival, proliferation, and apoptosis. By inhibiting these pathways, **CAY10404** can induce apoptosis in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) cells.[4]



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Mechanism of action of **CAY10404**.

Experimental Protocols

The following protocols are illustrative examples based on published research and are intended to serve as a starting point for experimental design. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Cell-Based Assays

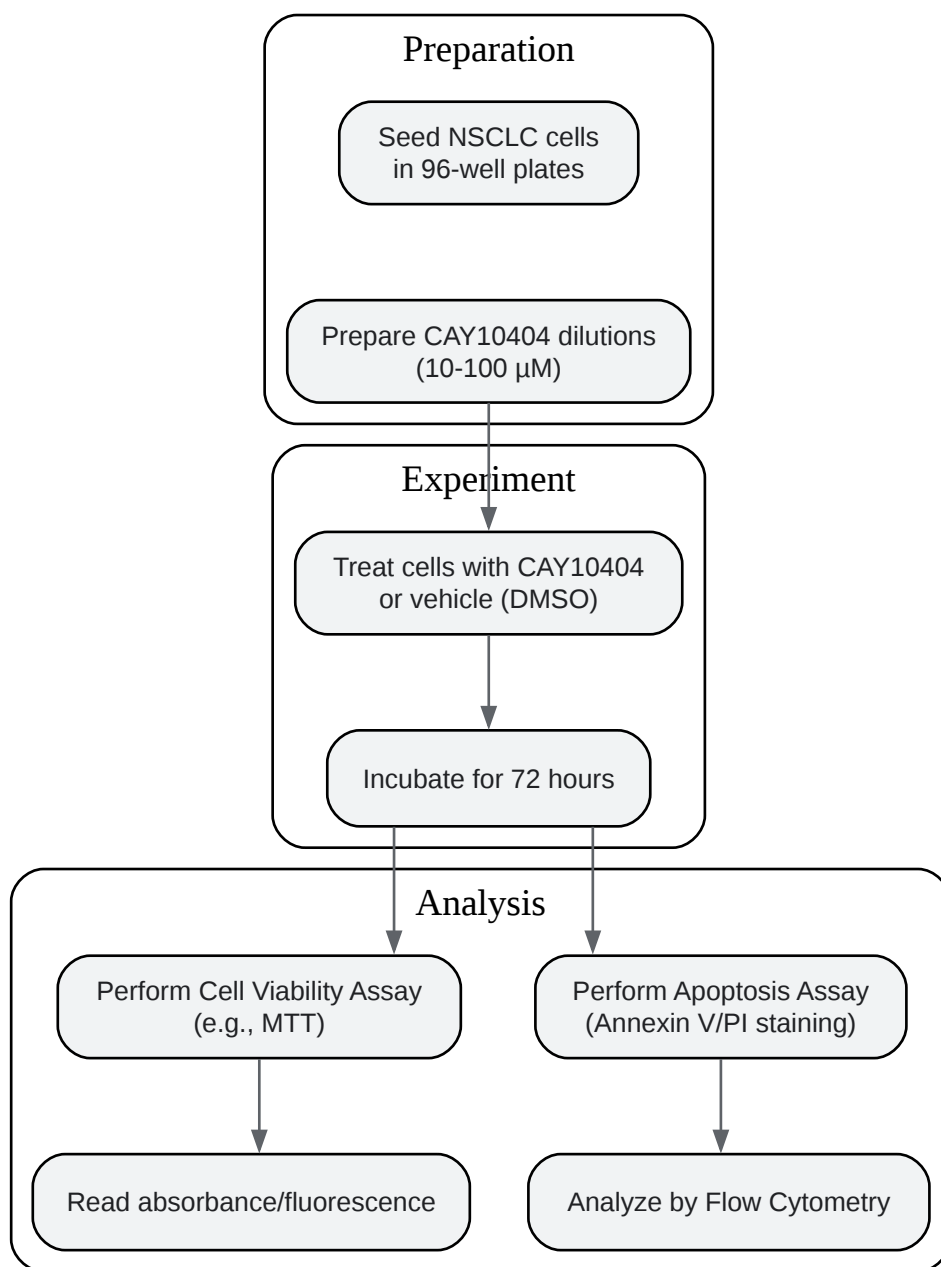
This protocol describes the use of **CAY10404** to assess its effects on the viability and apoptosis of non-small cell lung cancer (NSCLC) cell lines such as H1703, H358, and H460.[4]

Materials:

- NSCLC cell lines (e.g., H1703, H358, H460)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **CAY10404** stock solution (dissolved in DMSO)
- 96-well plates
- Cell viability reagent (e.g., MTT, WST-1)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Plate reader
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Allow the cells to adhere overnight.
- **Treatment:** Prepare serial dilutions of **CAY10404** in complete medium from the stock solution. The final concentrations should range from 10 μ M to 100 μ M.^[4] A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 μ L of the **CAY10404**-containing medium or vehicle control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.^[4]
- **Cell Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader.
- **Apoptosis Assessment:** For apoptosis analysis, seed cells in 6-well plates and treat with **CAY10404** as described above. After 72 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.



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Workflow for in vitro cell viability and apoptosis assays.

In Vivo Studies in a Mouse Model of Lung Inflammation

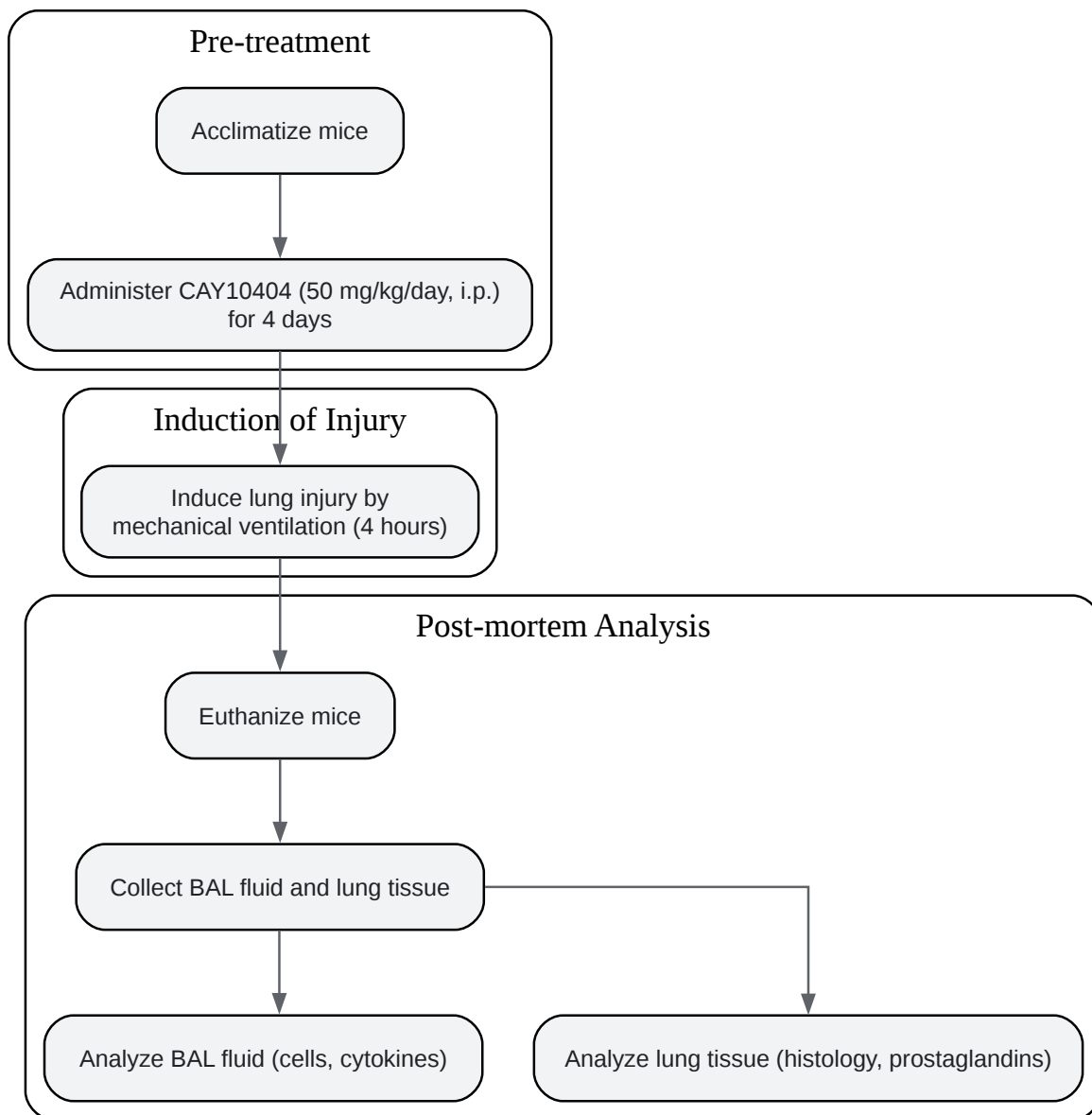
This protocol provides a general framework for investigating the anti-inflammatory effects of **CAY10404** in a mouse model of ventilator-induced lung injury.[4]

Materials:

- Adult male C57Bl/6J mice (24-30 g)[4]
- **CAY10404** solution for injection (e.g., dissolved in a suitable vehicle like saline with a small percentage of DMSO and/or Tween 80)
- Mechanical ventilator
- Anesthesia (e.g., isoflurane)
- Materials for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

- **Animal Acclimatization:** Acclimatize mice to the laboratory conditions for at least one week before the experiment.
- **CAY10404 Administration:** Administer **CAY10404** intraperitoneally (i.p.) at a dose of 50 mg/kg/day for 4 days.[4] A control group should receive the vehicle only.
- **Induction of Lung Injury:** On the fourth day, anesthetize the mice and induce lung injury by mechanical ventilation with a high tidal volume (e.g., 20 ml/kg) for 4 hours.[4] A control group of non-ventilated mice should also be included.
- **Sample Collection:** At the end of the ventilation period, euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect fluid for cytokine and cell analysis. Collect lung tissue for histological examination and biochemical assays (e.g., measurement of prostaglandins like PGE₂ and 6-keto PGF_{1α}).[4]
- **Analysis:** Analyze the BAL fluid for inflammatory cell counts and cytokine levels. Process the lung tissue for histopathology to assess the degree of inflammation and injury. Measure prostaglandin levels in lung homogenates.



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Workflow for in vivo mouse model of lung inflammation.

Conclusion

CAY10404 is a valuable research tool for investigating the multifaceted roles of COX-2 in various physiological and pathological processes. Its high potency and selectivity make it an ideal candidate for studies requiring precise inhibition of COX-2 activity. This guide provides a comprehensive overview of its properties and potential applications, offering a solid foundation

for researchers to incorporate **CAY10404** into their experimental designs. As with any pharmacological agent, careful consideration of dosage, timing, and experimental model is crucial for obtaining robust and reproducible results.

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